4-Bromo-1-methyl-1H-1,2,3-triazole
Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H4BrN3 and its molecular weight is 161.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electron-Releasing Power in Heterocyclic Rings : A study on the reactivity of various bromo-N-methyl-tetrazoles, triazoles, and imidazoles, including 4-Bromo-1-methyl-1H-1,2,3-triazole, found it less reactive than some other derivatives. This research contributes to understanding the electron-releasing power of nitrogen atoms in heterocyclic rings (Barlin, 1967).
Antibacterial Applications : A study synthesizing sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, including compounds related to this compound, demonstrated antibacterial efficacy against various bacterial strains (Yadav & Kaushik, 2022).
Reduced Monoamine Oxidase A Activity : Research on oxazolidinones, a class of antibacterial agents, found that 1,2,3-triazoles with certain substituents, like this compound, exhibit good antibacterial properties with reduced activity against monoamine oxidase A (Reck et al., 2005).
Triazole Derivatives in Drug Development : A review highlighted the importance of triazoles, including 1H-1,2,3-triazoles, in drug development for various therapeutic applications, emphasizing the need for new, efficient syntheses that consider sustainability (Ferreira et al., 2013).
Synthesis of Poly-Substituted Triazoles : A study described the synthesis of 2-substituted 4-bromo-1,2,3-triazoles through a regioselective process, leading to potential applications in developing various triazole derivatives (Wang et al., 2009).
Continuous Manufacturing of Triazole Derivatives : Research on developing a safe and efficient continuous process for manufacturing triazole derivatives, starting from various precursors, demonstrates the relevance of triazoles in pharmaceutical manufacturing (Karlsson et al., 2017).
Supramolecular Interactions of Triazoles : A study examined the diverse supramolecular interactions of 1H-1,2,3-triazoles, highlighting their applications in coordination and supramolecular chemistry, with implications for catalysis, photochemistry, and anion recognition (Schulze & Schubert, 2014).
Antifungal Applications : Research on the synthesis and evaluation of 1,2,3-triazole derivatives, including their antifungal activity against Candida strains, shows the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form coordination complexes with transition metals, which may influence their interaction with biological targets .
Biochemical Pathways
Triazole compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
Triazole compounds are known to exhibit various biological activities, which suggests that they may have diverse cellular effects .
Action Environment
The action of 4-Bromo-1-methyl-1H-1,2,3-triazole can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, its solubility in water and organic solvents may influence its distribution in different environments .
Safety and Hazards
This compound is classified as a hazard under GHS07 . It may cause respiratory irritation (H335), be harmful if swallowed (H302), cause serious eye irritation (H319), and be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Properties
IUPAC Name |
4-bromo-1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZFHDFPSNDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617801 | |
Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13273-53-5 | |
Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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